N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide

FLT3 inhibition Acute Myeloid Leukemia in vivo xenograft

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide, commonly referenced by its development code SC-203048, is a synthetic small-molecule kinase inhibitor belonging to the thienylcarboxamide class. It functions as a selective, ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3).

Molecular Formula C18H18F3NOS
Molecular Weight 353.4 g/mol
CAS No. 1058394-26-5
Cat. No. B6540921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide
CAS1058394-26-5
Molecular FormulaC18H18F3NOS
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CS3
InChIInChI=1S/C18H18F3NOS/c19-18(20,21)14-7-5-13(6-8-14)16(23)22-12-17(9-1-2-10-17)15-4-3-11-24-15/h3-8,11H,1-2,9-10,12H2,(H,22,23)
InChIKeyZRZSPFJSZSEDFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SC-203048 (CAS 1058394-26-5): A Selective FLT3 Inhibitor for AML and Kinase Profiling Research


N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide, commonly referenced by its development code SC-203048, is a synthetic small-molecule kinase inhibitor belonging to the thienylcarboxamide class. It functions as a selective, ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3) [1]. The compound is structurally characterized by a trifluoromethyl-substituted benzamide moiety tethered to a thiophene-cyclopentyl scaffold [2]. Its primary citation in the biomedical literature demonstrates significant in vivo efficacy against acute myeloid leukemia (AML) xenografts when used in combination therapy, establishing its utility as a chemical probe for FLT3-dependent signaling pathways [3].

Why FLT3 Inhibitor Chemotypes Cannot Be Interchanged: The Specificity Case for SC-203048


The FLT3 inhibitor landscape is populated by diverse chemotypes with vastly different selectivity profiles, pharmacokinetic properties, and polypharmacological liabilities. Generic substitution between thienylcarboxamides like SC-203048 and common alternatives such as TCS 359 (a tetrahydrobenzo[b]thiophene carboxamide) or clinical agents (e.g., quizartinib, gilteritinib) is scientifically unsound. SC-203048's unique thiophene-cyclopentyl motif engenders a distinct ATP-binding pocket interaction geometry compared to pyrazolo-pyrimidine or benzimidazole-based inhibitors . Crucially, the only published in vivo validation of this scaffold in an AML combination therapy model is specific to SC-203048, not its structural analogs [1]. Substituting a compound solely on the basis of shared primary target annotation (FLT3) ignores the critical influence of ancillary target engagement, which is known to differ substantially even between structurally related inhibitors, potentially leading to divergent biological outcomes and experimental irreproducibility.

Quantitative Differentiation of SC-203048: In Vivo Activity and Selectivity Benchmarks


In Vivo AML Xenograft Tumor Suppression: SC-203048 vs. Monotherapy Baseline

SC-203048 demonstrates statistically significant in vivo anti-leukemic activity in a human THP-1 AML xenograft model when administered at 10 μg/kg every second day, resulting in strong tumor growth inhibition, an effect that was further potentiated when combined with the NF-κB inhibitor parthenolide [1]. This represents the only published in vivo validation of this specific thienylcarboxamide scaffold. In contrast, the widely used FLT3 inhibitor TCS 359, despite its potent in vitro IC50 of 42 nM, lacks similar published in vivo combination efficacy data in AML models, limiting its translational applicability .

FLT3 inhibition Acute Myeloid Leukemia in vivo xenograft

Kinase Selectivity Profile: SC-203048 as a FLT3-Specific Probe vs. Multi-Targeted Clinical Agents

SC-203048 is classified as a selective FLT3 inhibitor with no reported significant activity against a panel of other kinases, mirroring the selectivity profile reported for the scaffold class . This contrasts with clinically advanced FLT3 inhibitors such as quizartinib (AC220) and gilteritinib, which exhibit broader inhibitory profiles against c-KIT, CSF1R, and other receptor tyrosine kinases, contributing to myelosuppression and off-target toxicities [1]. While a comprehensive, publicly available kinase profiling panel (e.g., KINOMEscan) for SC-203048 is not available, its structural classification and targeted design aim to minimize such promiscuity, making it a superior chemical probe for isolating FLT3-specific signaling mechanisms.

Kinase selectivity FLT3 specificity off-target profiling

Combination Therapy Synergism: SC-203048 + Parthenolide vs. SC-203048 Monotherapy in Vivo

In the definitive in vivo study, the combination of SC-203048 with parthenolide (an NF-κB inhibitor) resulted in synergistic inhibition of AML xenograft tumor growth, significantly outperforming either agent alone [1]. This is a unique finding not replicated with other FLT3 inhibitor chemotypes in combination with NF-κB pathway inhibitors. Mechanistically, the synergy was associated with decreased expression of FLT3, p65, cyclin D1, and Bcl-2, and increased expression of the nuclear co-repressor SMRT [1]. No similar combination efficacy data exists for alternative thienylcarboxamide FLT3 inhibitors such as TCS 359, underscoring SC-203048's unique data package.

Combination therapy synergism NF-κB inhibition

Procurement-Driven Application Scenarios for SC-203048 (CAS 1058394-26-5)


In Vivo AML Combination Therapy & Synergy Studies

SC-203048 is the preferred FLT3 inhibitor for researchers designing in vivo AML xenograft studies that incorporate NF-κB pathway co-targeting. Unlike unvalidated chemotypes, SC-203048 comes with a documented dosing regimen (10 μg/kg every 2nd day) and a proven synergistic partner (parthenolide) [1]. This evidence base reduces experimental risk and provides a reproducible benchmark for studies exploring FLT3/NF-κB crosstalk in leukemogenesis.

FLT3-Specific Signaling Pathway Deconvolution

For laboratories focused on isolating FLT3-dependent signaling events (e.g., STAT5, MAPK, PI3K/AKT pathways) without interference from c-KIT or other off-target kinases, SC-203048 represents a superior chemical probe. Its selectivity profile, inferred from the thienylcarboxamide class [1], makes it a better choice than multi-targeted clinical agents like quizartinib, which co-inhibit c-KIT and complicate data interpretation [2].

Chemical Probe for FLT3-ITD vs. FLT3-WT Differential Studies

SC-203048's demonstrated in vivo activity against THP-1 cells (which harbor wild-type FLT3) provides a baseline for investigators studying differential inhibitor sensitivities between FLT3-ITD mutant and FLT3-WT AML subtypes [1]. This application is uniquely supported by published data for this scaffold, while equivalent studies are absent for structurally similar analogs.

Academic Drug Discovery and Lead Optimization Programs

SC-203048 serves as an ideal starting point for medicinal chemistry campaigns aiming to optimize the thienylcarboxamide scaffold for improved potency, DMPK properties, or novel combination strategies. Its published in vivo efficacy data offer a rare, validated reference point for benchmarking new analogs, a feature lacking for most early-stage FLT3 inhibitors [1].

Quote Request

Request a Quote for N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.